6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZGHHOTHDZHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.
Introduction of the Thiazolyl Group: The chromen-2-one intermediate undergoes a cyclization reaction with a thioamide to form the thiazole ring.
Substitution with the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Selected Coumarin Derivatives
Biological Activity
6-Chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone core substituted with a thiazole moiety and a methoxyphenyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to exhibit:
- Antioxidant Properties : The compound may inhibit oxidative stress pathways by modulating the activity of specific enzymes, thereby protecting cells from oxidative damage.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against a range of pathogens .
Structure-Activity Relationships (SAR)
Research indicates that the presence of the thiazole ring and the methoxy group on the phenyl ring are critical for enhancing the compound's biological activity. Modifications to these groups can significantly influence efficacy:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole | Alters binding affinity to targets |
| Variation in methoxy position | Affects solubility and bioavailability |
Biological Activity Studies
Several studies have explored the biological activities of this compound:
- Antitumor Activity : In vitro tests showed that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Activity : Some derivatives have shown promising results in anticonvulsant assays, indicating potential use in treating seizure disorders .
Q & A
Basic: What are the standard synthetic routes for 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the thiazole ring via cyclization of α-haloketones (e.g., 4-methoxyphenyl-substituted derivatives) with thiourea under basic conditions .
- Step 2: Coupling the thiazole intermediate with a chromenone backbone. For example, 6-chloro-2H-chromen-2-one derivatives are synthesized using malonic acid and substituted phenols in the presence of ZnCl₂ and POCl₃ .
- Step 3: Functionalization of the chromenone core via nucleophilic substitution or condensation reactions .
Key Reagents : Thiourea, α-haloketones, ZnCl₂, POCl₃, and ethanol as a solvent.
Basic: How is the compound’s structure validated in crystallographic studies?
Methodological Answer:
- X-ray diffraction (XRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
- Validation: Apply the Structure Validation Tool in PLATON to check for missed symmetry, twinning, or disorder .
- Spectroscopy: Confirm functional groups via IR (e.g., C=O stretch at ~1664 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Variable Analysis: Compare reaction conditions (e.g., solvent polarity in vs. ). Polar aprotic solvents like DMF may enhance cyclization efficiency.
- Catalytic Optimization: Test alternatives to Pd/C (e.g., CuI for Ullmann-type couplings) to reduce side-product formation .
- DOE (Design of Experiments): Use factorial design to isolate critical parameters (temperature, catalyst loading) impacting yield .
Advanced: What computational strategies are used to model the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Employ AutoDock Vina to predict binding affinity with enzymes (e.g., acetylcholinesterase or Plasmodium riboswitch) using the compound’s 3D structure from XRD .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with residues like Asp72 or Tyr341 .
- QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using CoMFA/CoMSIA .
Advanced: How does hydrogen-bonding topology influence its crystallographic packing?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to categorize H-bond motifs (e.g., R₂²(8) rings between chromenone carbonyls and thiazole NH groups) .
- SHELX Refinement: Use HKLF 5 format to model disorder in methoxyphenyl groups, ensuring accurate electron density maps .
- Thermal Motion Analysis: Compare ADPs (Anisotropic Displacement Parameters) to identify rigid vs. flexible moieties impacting packing efficiency .
Basic: What protocols are used for initial biological activity screening?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression .
- Enzyme Inhibition: Perform fluorometric assays for acetylcholinesterase (AChE) inhibition, monitoring fluorescence quenching at λ_ex = 340 nm .
- Antimicrobial Screening: Apply agar diffusion assays against S. aureus and E. coli, with zone-of-inhibition measurements .
Advanced: What mechanistic insights explain its enzyme inhibition activity?
Methodological Answer:
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of AChE with Kᵢ = 2.3 μM) .
- Fluorescence Titration: Measure binding constants (Kₐ ~ 10⁴ M⁻¹) via Stern-Volmer plots, indicating strong interaction with tryptophan residues .
- Mutagenesis: Validate target residues (e.g., Tyr124 in AChE) by comparing wild-type vs. mutant enzyme inhibition .
Advanced: How does structural modification alter bioactivity compared to analogs?
Methodological Answer:
- Comparative SAR Table:
| Analog | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Target Compound (6-chloro) | 4-Methoxyphenyl thiazole | 1.8 (AChE) |
| 6-Ethoxy variant | Ethoxy at C6 | 4.2 (AChE) |
| 8-Nitro derivative | Nitro at C8 | 0.9 (Anticancer) |
- Electronic Effects: Nitro groups enhance electrophilicity, improving DNA intercalation .
- Steric Effects: Bulkier substituents (e.g., morpholine in ) reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
